molecular formula C26H53NO2 B14044652 N,N-didodecyl-2-hydroxyacetamide

N,N-didodecyl-2-hydroxyacetamide

Cat. No.: B14044652
M. Wt: 411.7 g/mol
InChI Key: WOINIHBUMSBPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Didodecyl-2-hydroxyacetamide is a synthetic acetamide derivative characterized by its unique amphiphilic structure, which balances a hydrophilic 2-hydroxy group and lipophilic didodecyl (C12) chains. This configuration confers significant utility in solvent extraction applications, particularly in hydrometallurgical processes within nuclear fuel cycle research. A key area of investigation is its role as a primary degradation compound of the reference extractant TODGA (N,N,N',N'-tetraoctyldiglycolamide). The radiolytic stability of its structural analogue, N,N-dioctyl-2-hydroxyacetamide (DOHyA), has been extensively studied under gamma irradiation, as the degradation products of these solvents can critically impact the efficiency and safety of actinide separation processes by modifying extraction performance and promoting third-phase formation . The mechanism of action for this class of compounds involves the complexation of metal ions through its hydroxyl and amide functional groups. The long alkyl chains enhance lipophilicity, improving solubility in aliphatic diluents like n-dodecane, which is beneficial for industrial solvent extraction . In research settings, this compound is investigated for the separation of actinides from high-level liquid waste (HLW), aiming to reduce the volume and long-term radiotoxicity of nuclear waste . Its synthesis typically involves the acylation of didodecylamine with a 2-hydroxyacetyl precursor, such as chloroacetyl chloride, followed by hydrolysis, or via coupling with activated esters, yielding a high-purity product suitable for rigorous laboratory studies . Attention: This product is for research use only. It is not intended for human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

Molecular Formula

C26H53NO2

Molecular Weight

411.7 g/mol

IUPAC Name

N,N-didodecyl-2-hydroxyacetamide

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3

InChI Key

WOINIHBUMSBPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of didodecylamine with a suitable 2-hydroxyacetyl precursor, such as chloroacetic acid derivatives or activated esters. The key step is the formation of the amide bond between the amine and the 2-hydroxyacetyl moiety.

Method 1: Direct Amidation Using Chloroacetic Acid Derivatives

  • Reagents : Didodecylamine, chloroacetic acid or chloroacetyl chloride, base (e.g., triethylamine or sodium hydroxide)
  • Procedure :
    • Didodecylamine is dissolved in an inert solvent such as dichloromethane or toluene.
    • Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • The mixture is stirred under nitrogen atmosphere to avoid moisture.
    • A base such as triethylamine is added to neutralize the hydrochloric acid formed.
    • The reaction mixture is warmed to room temperature and stirred for several hours to complete amidation.
    • The product is extracted, washed, and purified by recrystallization or chromatography.
  • Notes : This method yields N-(didodecyl)-2-chloroacetamide intermediate, which can be further hydrolyzed to the hydroxyacetamide if necessary.

Method 2: Hydrolysis of N-(Didodecyl)-2-Chloroacetamide

  • Reagents : N-(Didodecyl)-2-chloroacetamide, aqueous base (NaOH), water/solvent mixture
  • Procedure :
    • The chloroacetamide intermediate is dissolved in a suitable solvent such as ethanol-water mixture.
    • Aqueous NaOH is added to hydrolyze the chloro group to the hydroxy group.
    • The reaction is heated under reflux for several hours.
    • Upon completion, the reaction mixture is neutralized with acid (e.g., HCl).
    • The product this compound is isolated by extraction and purified.
  • Yield and Purity : Typically high yields (70–85%) with purity >95% after recrystallization.

Method 3: Coupling Using Activated Esters or Acid Chlorides

  • Reagents : Didodecylamine, 2-hydroxyacetic acid activated ester (e.g., N-hydroxysuccinimide ester), or 2-hydroxyacetyl chloride
  • Procedure :
    • The activated ester or acid chloride of 2-hydroxyacetic acid is prepared or purchased.
    • Didodecylamine is added to the solution of activated ester/acid chloride in anhydrous solvent.
    • Reaction proceeds at low temperature initially, then warmed to room temperature.
    • After completion, the reaction mixture is quenched, and the product is purified.
  • Advantages : This method offers better control over reaction specificity and fewer side products.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dichloromethane, Toluene, Ethanol Anhydrous conditions preferred
Temperature 0–5 °C (initial), then room temp Controls reaction rate and selectivity
Reaction Time 2–24 hours Depends on reagent and method
Base Triethylamine, NaOH Neutralizes acid byproducts
Purification Recrystallization, Chromatography Ensures high purity
Yield 70–90% Influenced by reaction conditions and purification

Research Findings and Analytical Characterization

  • Radiolytic Stability : Studies on diglycolamides related to this compound indicate that the amide bond and hydroxy group are susceptible to radiolytic cleavage, particularly under gamma irradiation, with degradation primarily occurring at the diglycolamide center rather than the alkyl side chains.

  • Extraction Performance : The didodecyl substituents increase lipophilicity, improving solubility in aliphatic diluents like n-dodecane, which is beneficial for solvent extraction applications.

  • Spectroscopic Analysis : Products are confirmed by UHPLC-ESI-MS, showing characteristic mass-to-charge ratios for the protonated molecules and fragmentation patterns consistent with the proposed structures.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Direct Amidation with Chloroacetyl Chloride Didodecylamine, Chloroacetyl chloride, Triethylamine 0–5 °C to RT, inert atmosphere 75–85 Straightforward, widely used Requires moisture control
Hydrolysis of Chloroacetamide N-(Didodecyl)-2-chloroacetamide, NaOH Reflux in ethanol-water 70–80 Converts intermediate to hydroxy Additional step, longer time
Coupling with Activated Ester Didodecylamine, N-hydroxysuccinimide ester of 2-hydroxyacetic acid Anhydrous solvent, RT 80–90 High specificity, fewer side products Requires activated ester synthesis

Chemical Reactions Analysis

Types of Reactions: N,N-didodecyl-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N,N-didodecyl-2-hydroxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-didodecyl-2-hydroxyacetamide involves its ability to form complexes with metal ions. The compound interacts with metal ions through its hydroxyl and amide groups, facilitating the extraction and separation of these ions from complex mixtures. This property is particularly useful in the nuclear industry for the separation of actinides from high-level liquid waste .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison:

Properties: Highly polar, water-miscible, boiling point 164.5–167.5°C . Applications: Solvent in pharmaceuticals and polymers .

N,N-Diethylacetamide

  • Structure : Ethyl groups on nitrogen.
  • Properties : Moderately polar, used in specialty chemical synthesis .

N-Dodecylacetamide Structure: Single dodecyl chain on nitrogen.

N,N-Diethyl-2-hydroxyacetamide

  • Structure : Ethyl groups and a hydroxy group at the α-position.
  • Properties : Enhanced hydrogen-bonding capacity due to the hydroxy group .

N,N-Didodecyl-2-hydroxyacetamide :
  • Structure : Two dodecyl chains and a hydroxy group.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
N,N-Dimethylacetamide C₄H₉NO 87.12 164.5–167.5 Miscible in water
N,N-Diethylacetamide C₆H₁₃NO 115.18 ~195 (estimated) Partially soluble
N-Dodecylacetamide C₁₄H₂₉NO 227.39 Data not available Low water solubility
N,N-Diethyl-2-hydroxyacetamide C₆H₁₃NO₂ 131.17 Data not available Moderate solubility
This compound C₂₆H₅₃NO₂ 435.71 Data not available Very low solubility (Inferred)

Notes:

  • The hydroxy group in this compound may enhance intermolecular hydrogen bonding compared to non-hydroxylated analogs like DMAC .
  • The dual dodecyl chains significantly increase molecular weight and lipophilicity, reducing solubility in polar solvents .

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